molecular formula C20H18N4O2 B2855516 N-(3-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1105203-42-6

N-(3-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2855516
CAS No.: 1105203-42-6
M. Wt: 346.39
InChI Key: QWHFLTNBGQDWQE-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrimidoindole core, which is a fused bicyclic system containing both pyrimidine and indole rings.

Scientific Research Applications

N-(3-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing for potential biological activity. This could include in vitro testing, computational modeling, and eventually, if deemed safe, in vivo testing .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that the compound could potentially interact with its targets to disrupt normal cellular processes, leading to various downstream effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple biochemical pathways. For instance, its potential to inhibit tubulin polymerization suggests that it could affect pathways related to cell division and growth.

Result of Action

Based on the known activities of indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-ethylphenylamine with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or dichloromethane, and the temperature is carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrimidoindole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is unique due to its specific substitution pattern and the presence of the ethylphenyl group

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-2-13-6-5-7-14(10-13)22-17(25)11-24-12-21-18-15-8-3-4-9-16(15)23-19(18)20(24)26/h3-10,12,23H,2,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHFLTNBGQDWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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